An In-depth Technical Guide to the Chemical Properties of 2-Chloropentan-3-one
An In-depth Technical Guide to the Chemical Properties of 2-Chloropentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Chloropentan-3-one (CAS No. 17042-21-6), an α-chloroketone of significant interest in organic synthesis. The document details its structural characteristics, physicochemical properties, reactivity, and typical reaction pathways. A representative experimental protocol for its synthesis via α-chlorination of 3-pentanone (B124093) is provided, alongside a discussion of its spectroscopic characteristics. The inherent reactivity of the C-Cl bond adjacent to the carbonyl group makes 2-Chloropentan-3-one a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical compounds.
Introduction
2-Chloropentan-3-one is a halogenated ketone featuring a chlorine atom on the carbon alpha to the carbonyl group.[1] This structural arrangement confers a high degree of reactivity to the molecule, making it a valuable building block in synthetic organic chemistry. The electron-withdrawing nature of both the carbonyl group and the chlorine atom polarizes the C-Cl bond and increases the acidity of the α-hydrogen, facilitating a range of chemical transformations including nucleophilic substitutions and enolate chemistry.[1] This guide aims to consolidate the available technical information on 2-Chloropentan-3-one for professionals engaged in chemical research and development.
Chemical and Physical Properties
Identifiers and Descriptors
| Property | Value |
| IUPAC Name | 2-chloropentan-3-one[2] |
| CAS Number | 17042-21-6[2] |
| Molecular Formula | C₅H₉ClO[2] |
| Molecular Weight | 120.58 g/mol [2] |
| Canonical SMILES | CCC(=O)C(C)Cl[2] |
| InChI | InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3[2] |
| InChIKey | ABCRJWMADDBQFJ-UHFFFAOYSA-N[2] |
Physicochemical Data (Predicted)
| Property | Value |
| Boiling Point | 143.5 °C (Predicted) |
| Density | 1.0±0.1 g/cm³ (Predicted) |
| Vapor Pressure | 3.5±0.3 mmHg at 25°C (Predicted) |
| Enthalpy of Vaporization | 39.3±3.0 kJ/mol (Predicted) |
| Flash Point | 46.1±22.4 °C (Predicted) |
| Refractive Index | 1.432 (Predicted) |
| Molar Refractivity | 30.1±0.3 cm³ (Predicted) |
| Polarizability | 11.9±0.5 10⁻²⁴ cm³ (Predicted) |
| Surface Tension | 29.3±3.0 dyne/cm (Predicted) |
Reactivity and Synthetic Utility
The reactivity of 2-Chloropentan-3-one is dominated by the presence of the α-chloro-ketone functional group. This arrangement leads to two primary modes of reactivity: nucleophilic substitution at the α-carbon and reactions involving the enol or enolate form of the ketone.
Nucleophilic Substitution
The chlorine atom in 2-Chloropentan-3-one is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups via Sₙ2 reactions. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of α-amino ketones, α-alkoxy ketones, and α-thio ketones, respectively. These products are valuable intermediates in the synthesis of heterocycles and other complex organic molecules.[1]
Enolate Chemistry
The presence of the electron-withdrawing chlorine atom increases the acidity of the α-hydrogen on the same carbon, facilitating the formation of an enolate under basic conditions. This enolate can then react with various electrophiles. However, due to the presence of the chlorine atom, other reaction pathways such as Favorskii rearrangement can also occur.
α-Halogenation of Ketones (General Mechanism)
The synthesis of 2-Chloropentan-3-one is a classic example of the α-halogenation of a ketone. This reaction typically proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks a halogen molecule (e.g., Cl₂), leading to the α-halogenated ketone and regeneration of the acid catalyst.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Chloropentan-3-one is not widely published, a general procedure for the α-chlorination of a ketone using sulfuryl chloride can be adapted.
Representative Synthesis of 2-Chloropentan-3-one
Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Objective: To synthesize 2-Chloropentan-3-one via the α-chlorination of 3-pentanone using sulfuryl chloride.
Materials:
-
3-Pentanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Stirring apparatus
-
Reaction flask with a reflux condenser and a dropping funnel
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a fume hood, a solution of 3-pentanone in an anhydrous solvent is prepared in a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
The flask is cooled in an ice bath.
-
Sulfuryl chloride is added dropwise to the stirred solution at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution to neutralize any remaining acid and sulfuryl chloride.
-
The organic layer is separated using a separatory funnel, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield 2-Chloropentan-3-one.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | Quartet | 1H | -CH(Cl)- |
| ~2.7 | Quartet | 2H | -CO-CH₂- |
| ~1.6 | Doublet | 3H | -CH(Cl)-CH₃ |
| ~1.1 | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~205 | C=O |
| ~60 | -CH(Cl)- |
| ~35 | -CO-CH₂- |
| ~15 | -CH(Cl)-CH₃ |
| ~8 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~1720 | C=O stretch |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~750 | C-Cl stretch |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 120 and an M+2 peak at m/z 122 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for α-chloroketones would involve the loss of the chlorine atom, and cleavage alpha to the carbonyl group.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-Chloropentan-3-one.
